2-(Bromomethyl)-1,1-dimethoxycyclobutane
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Overview
Description
2-(Bromomethyl)-1,1-dimethoxycyclobutane: is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1,1-dimethoxycyclobutane typically involves the bromination of 1,1-dimethoxycyclobutane. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a moderate level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1,1-dimethoxycyclobutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted cyclobutanes, alkenes, and various oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: 2-(Bromomethyl)-1,1-dimethoxycyclobutane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of cyclobutane-containing compounds.
Biology and Medicine: In biological and medicinal research, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,1-dimethoxycyclobutane involves its reactivity towards nucleophiles and bases. The bromomethyl group acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The methoxy groups stabilize the cyclobutane ring and influence the compound’s reactivity.
Comparison with Similar Compounds
1,1-Dimethoxycyclobutane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Chloromethyl)-1,1-dimethoxycyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
2-(Hydroxymethyl)-1,1-dimethoxycyclobutane: Contains a hydroxymethyl group, which can participate in different types of chemical reactions compared to the bromomethyl group.
Uniqueness: 2-(Bromomethyl)-1,1-dimethoxycyclobutane is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical transformations. This makes it a versatile intermediate in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and advanced materials.
Properties
IUPAC Name |
2-(bromomethyl)-1,1-dimethoxycyclobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-9-7(10-2)4-3-6(7)5-8/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIVEWFLPIQEHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1CBr)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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